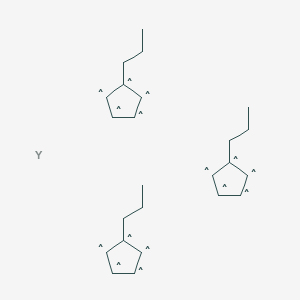

![molecular formula C79H28O2 B6318730 [6,6]-Phenyl-C61 butyric acid octyl ester CAS No. 571177-68-9](/img/structure/B6318730.png)

[6,6]-Phenyl-C61 butyric acid octyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

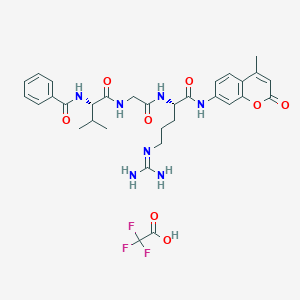

“[6,6]-Phenyl-C61-butyric acid n-octyl ester” is a chemical compound that is a derivative of fullerene . It is also known as PCBO or [60]PCB-C8 .

Synthesis Analysis

The synthesis of esters like [6,6]-Phenyl-C61-butyric acid n-octyl ester typically involves a nucleophilic acyl substitution reaction . In this reaction, an acid chloride reacts with an alcohol to form the ester . This process can be catalyzed by a strong acid or base .

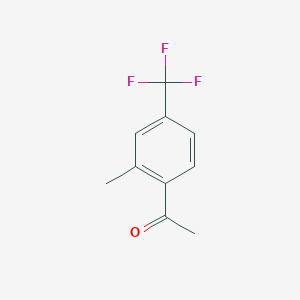

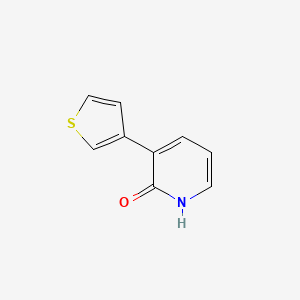

Molecular Structure Analysis

The molecular structure of [6,6]-Phenyl-C61-butyric acid n-octyl ester is complex. It is a derivative of fullerene, a molecule composed of carbon atoms arranged in a spherical structure . The “C61” in its name indicates that it contains 61 carbon atoms .

Chemical Reactions Analysis

Esters like [6,6]-Phenyl-C61-butyric acid n-octyl ester can undergo a variety of chemical reactions. One common type of reaction is nucleophilic acyl substitution, where the ester is converted back into a carboxylic acid and an alcohol . This reaction is highly reversible .

Physical and Chemical Properties Analysis

The physical and chemical properties of [6,6]-Phenyl-C61-butyric acid n-octyl ester are not well-documented in the literature. However, it is known that fullerenes and their derivatives are generally insoluble in water .

Applications De Recherche Scientifique

Organic Photovoltaics

- Electronic Structure and Photovoltaic Applications : The electronic structures of fullerene derivatives, including [6,6]-phenyl-C61-butyric acid n-octyl ester (referred to as PCBO in studies), are crucial for their role as n-type materials in organic photovoltaics. Studies indicate that the side chains in these derivatives significantly affect their electronic structures, influencing the ionization energy and electron affinity, which are vital for their efficiency in photovoltaic cells (Nakanishi et al., 2014).

- Methanofullerenes in Polymer Photovoltaic Devices : Research on various [6,6]-phenyl C61-butyric acid esters has shown that their solubility in organic solvents and their role as electron acceptors in photovoltaic cells are affected by the length of alkyl substitutions. This impacts the device performance, emphasizing the importance of molecular design in optimizing photovoltaic efficiency (Zheng et al., 2004).

Environmental Impact and Detection

- Environmental Presence and Detection : A study aimed at detecting nanoparticles in the Dutch environment highlighted the presence of organic nanoparticles, including [6,6]-phenyl-C61-butyric acid n-octyl ester. This research contributes to understanding the environmental distribution and potential impact of such nanoparticles (Bäuerlein et al., 2017).

- Analytical Methods for Environmental Risk Assessment : The development of specific, robust, and simple methods for the quantitative determination of fullerenes, including [6,6]-phenyl-C61-butyric acid n-octyl ester, in various aqueous matrices is crucial for environmental risk assessment. These methods aim to detect and quantify fullerenes at low concentrations, facilitating environmental monitoring and the study of water treatment efficiency (Kolkman et al., 2013).

Morphological and Electronic Properties

- Influence on Organic Semiconductor Properties : The investigation into the electron-transport mechanism in PCBM, a related derivative, suggests that the traditional picture of electron hopping does not apply, indicating a need for a detailed analysis of charge transfer in materials like [6,6]-phenyl-C61-butyric acid n-octyl ester for realistic descriptions of their function in organic electronics (Gajdos et al., 2013).

Mécanisme D'action

Target of Action

The primary target of [6,6]-Phenyl-C61 butyric acid octyl ester, also known as PCBO, is the electron transport chain in organic solar cells . This compound acts as an electron acceptor , playing a crucial role in the conversion of light energy into electrical energy .

Mode of Action

PCBO interacts with its targets by accepting electrons generated when light is absorbed by the active layer of the solar cell . This electron acceptance creates a charge separation, which is a critical step in the conversion of light energy into electrical energy .

Biochemical Pathways

The affected pathway is the electron transport chain in organic solar cells . When light is absorbed, electrons are excited and transferred to PCBO. The movement of these electrons through the electron transport chain leads to the generation of an electric current .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of PCBO, we can discuss its solubility and stability . PCBO is soluble in organic solvents such as chlorobenzene and toluene . Its stability and performance in the solar cell can be influenced by formulation engineering .

Result of Action

The result of PCBO’s action is the efficient conversion of light energy into electrical energy in organic solar cells . This is achieved through its role as an electron acceptor in the electron transport chain .

Action Environment

Environmental factors such as temperature, light intensity, and the specific mixture of the solar cell’s active layer can influence the action, efficacy, and stability of PCBO . For instance, formulation engineering with a specific mixture of isomers can optimize the power conversion efficiency of the solar cells .

Safety and Hazards

The safety and hazards associated with [6,6]-Phenyl-C61-butyric acid n-octyl ester are not well-documented in the literature. However, it is generally advisable to handle all chemical compounds with care and to follow standard safety procedures .

Orientations Futures

The future directions for research on [6,6]-Phenyl-C61-butyric acid n-octyl ester and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, fullerenes and their derivatives have been studied for their potential use in photovoltaics . Further research could also explore the potential biomedical applications of these compounds .

Propriétés

InChI |

InChI=1S/C79H28O2/c1-2-3-4-5-6-10-16-81-18(80)14-11-15-77(17-12-8-7-9-13-17)78-73-66-59-47-39-30-21-19-20-22-25(21)34-41(39)49-50-42(34)40-31(22)33-29-24(20)27-26-23(19)28-32(30)45(47)53-51-37(28)35(26)43-44-36(27)38(29)52-54-46(33)48(40)60-62(50)71(70(73)61(49)59)74-67(60)65(54)69-58(52)56(44)63-55(43)57(51)68(64(53)66)75(78)72(63)76(69)79(74,77)78/h7-9,12-13H,2-6,10-11,14-16H2,1H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWJWTVAEOPUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)